N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide: is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various fields such as organic electronics, photoluminescent materials, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Scientific Research Applications
Chemistry: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide is used in the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs). Its strong electron-withdrawing properties enhance the electronic characteristics of these materials .
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in various bioimaging techniques .
Medicine: Its unique structure allows for the design of molecules with high specificity and efficacy .
Industry: In the industrial sector, this compound is used in the production of advanced materials for electronics and optoelectronics. Its stability and electronic properties make it a valuable component in the manufacturing of high-performance devices .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electron-withdrawing properties allow it to modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
N,N′-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A compound with similar photophysical properties.
Uniqueness: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide stands out due to its unique combination of a benzothiadiazole core and a naphthamide group. This structure imparts distinct electronic and photophysical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C17H11N3OS |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11N3OS/c21-17(13-8-3-6-11-5-1-2-7-12(11)13)18-14-9-4-10-15-16(14)20-22-19-15/h1-10H,(H,18,21) |
InChI Key |
ZEKIPQBTLDJPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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